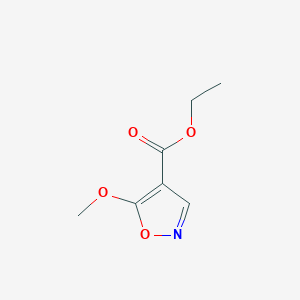

5-甲氧基-1,2-恶唑-4-甲酸乙酯

描述

Ethyl 5-methoxy-1,2-oxazole-4-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also used as a pharmaceutical and organic intermediate .

Synthesis Analysis

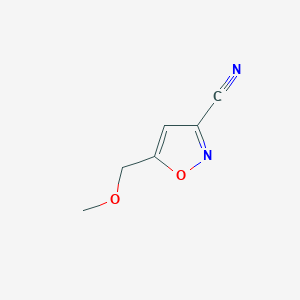

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities. The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has been increased in the past few years . Oxazole can be synthesized via a variety of methods, including a 1,3-dipolar cycloaddition of nitrile oxides with alkynes, or the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid .Molecular Structure Analysis

Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .Chemical Reactions Analysis

Due to the weak N-O bond, the isoxazole ring tends to collapse under UV irradiation, rearranging to oxazole through azirine intermediate. Meanwhile, the azirine intermediate can react with nucleophiles, especially carboxylic acids .Physical And Chemical Properties Analysis

The empirical formula of Ethyl 5-methoxy-1,2-oxazole-4-carboxylate is C8H11NO4, and its molecular weight is 185.18 .科学研究应用

手性化合物的合成

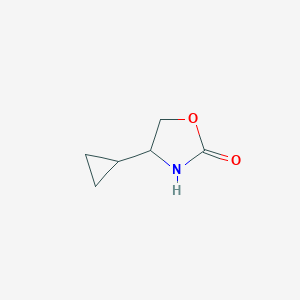

2-噁唑啉-4-羧酸盐的高度非对映选择性合成展示了 5-甲氧基-1,2-恶唑-4-甲酸乙酯在创建手性化合物中的效用。此过程涉及由金属氯化物催化的形式 [3+2] 环加成,产生具有显着非对映选择性的化合物。这些手性化合物在药物合成和生物活性分子开发中具有影响 (Suga 等,1994)。

催化研究

该化合物还在催化研究中发挥作用,特别是在立体选择性合成过程中。已经研究了路易斯酸催化的涉及 5-甲氧基恶唑和醛的形式 [3+2] 环加成,因为它们具有高顺式选择性,展示了该化合物在催化和合成化学中的相关性 (Suga 等,1993)。

抗肿瘤活性

已经探索了 5-甲氧基-1,2-恶唑-4-甲酸乙酯衍生物的抗肿瘤活性,例如在恶唑呋喃的合成中,表明在癌症研究中具有潜在应用。恶唑呋喃已显示出对某些癌细胞系的细胞毒性作用,说明该化合物在开发抗肿瘤剂中的效用 (Franchetti 等,1990)。

缓蚀

在材料科学领域,已经评估了 5-甲氧基-1,2-恶唑-4-甲酸乙酯衍生物在酸性溶液中对低碳钢的缓蚀作用。它们的有效性表明在保护金属免受腐蚀方面具有潜在的工业应用 (Rahmani 等,2018)。

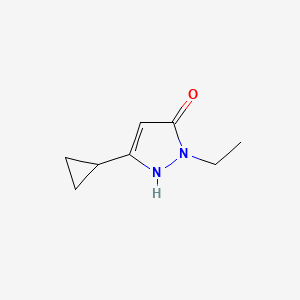

有机合成和功能化

该化合物是合成各种取代的恶唑的关键,展示了其作为有机合成中构建块的多功能性。这包括合成 2,4-二取代、2,5-二取代和 2,4,5-三取代恶唑的方法的开发,这些方法在创建具有潜在药学相关性的化合物中具有广泛的适用性 (Hodgetts & Kershaw, 2002)。

作用机制

Target of Action

It is known that oxazole derivatives, to which this compound belongs, have a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and anthelminthic effects . These activities suggest that Ethyl 5-methoxy-1,2-oxazole-4-carboxylate may interact with a variety of biological targets.

Mode of Action

For instance, some oxazole derivatives can inhibit the growth of bacteria or cancer cells, while others can modulate immune responses or metabolic pathways .

Pharmacokinetics

The compound is soluble in water, which may influence its bioavailability .

Action Environment

It is known that the compound is stable under cool, dry conditions and is incompatible with oxidizing agents .

属性

IUPAC Name |

ethyl 5-methoxy-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4/c1-3-11-6(9)5-4-8-12-7(5)10-2/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTXDOHMFSIRMHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

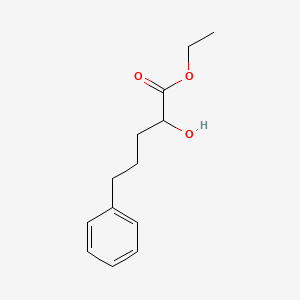

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1425783.png)

![[2-(3-Nitrophenyl)-1,3-thiazol-4-yl]methanol](/img/structure/B1425796.png)

![[2-(Methoxymethyl)phenyl]methanesulfonamide](/img/structure/B1425797.png)

![7-Chloro-1-(toluene-4-sulfonyl)-1,2,3,4-tetrahydro-benzo[b]azepin-5-one](/img/structure/B1425804.png)